2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms and two methyl groups are substituted at the 2,2’ and 6,6’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide . This reaction yields the optically active product, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and specific ligands can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Cu(I)-catalyzed cross-coupling with primary amines to form polysubstituted carbazoles.
Common Reagents and Conditions
Copper Catalysts: Used in cross-coupling reactions.
Lithium Iodide: Used in the enantioselective ring-opening reaction.
Primary Amines: Reactants in the synthesis of carbazoles.
Major Products
Polysubstituted Carbazoles: Formed through Cu(I)-catalyzed cross-coupling reactions.
Functionalized Atropisomers: Obtained from the selective advancement of the optically active product.
Scientific Research Applications
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl involves its ability to undergo substitution and cross-coupling reactions. The copper-catalyzed cross-coupling with primary amines, for example, proceeds through the formation of a copper-amine complex, which then reacts with the biphenyl derivative to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of copper and the reactivity of the bromine substituents.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with iodine substituents instead of methyl groups.
4,4’-Dimethylbiphenyl: Lacks bromine substituents and has methyl groups at different positions.
6,6’-Dimethyl-2,2’-bipyridyl: Contains nitrogen atoms in the ring structure.
Uniqueness
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for functionalization. The presence of both bromine and methyl groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
3840-88-8 |
---|---|
Molecular Formula |
C14H12Br2 |
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 |
InChI Key |
KJPBHWPECBAAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.